

DS-1971a off-target effects and how to control for them

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Compound of Interest

Compound Name: DS-1971a

Cat. No.: B2355128

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Technical Support Center: DS-1971a

Welcome to the technical support center for **DS-1971a**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of **DS-1971a** and how to control for them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **DS-1971a** and what is its primary target?

DS-1971a is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] It is under development for the treatment of neuropathic pain.[2] Preclinical studies have indicated a favorable safety and toxicological profile.[1]

Q2: What are the known off-target effects of **DS-1971a**?

Publicly available literature emphasizes the high selectivity of **DS-1971a** for NaV1.7.[1][2] While comprehensive screening data against a wide range of receptors and kinases is not detailed in these publications, the primary concern for off-target effects stems from its metabolism.

Q3: How is **DS-1971a** metabolized and why is this important for off-target effects?

DS-1971a is metabolized by both aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes.[3] There are significant species differences in its metabolism. In humans, the major metabolite is M1, which is formed predominantly by the CYP2C8 enzyme.[2][4] M1 is

considered a "human-disproportionate metabolite," meaning it is found at higher concentrations in human plasma than in the animal species used for preclinical safety testing.[4][5] Therefore, any potential biological activity of M1 could contribute to the overall pharmacological or toxicological profile in humans and is a key consideration for off-target effects.

Q4: Has the pharmacological activity of the M1 metabolite been characterized?

The available scientific literature does not provide a detailed pharmacological profile of the M1 metabolite. According to the FDA's "Metabolites in Safety Testing" (MIST) guidance, such disproportionate metabolites require further characterization.[4] Researchers should be aware that M1 could have its own on-target or off-target activities that are distinct from the parent compound, **DS-1971a**.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during your experiments with **DS-1971a**, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: An unexpected phenotype is observed in my cell-based assay that is difficult to reconcile with NaV1.7 inhibition.

- Possible Cause 1: Off-target activity of **DS-1971a**. While **DS-1971a** is reported to be selective, it may interact with other proteins at the concentrations used in your assay.
 - Troubleshooting Steps:
 - Perform a dose-response curve: A classic on-target effect should show a clear sigmoidal dose-response relationship. Off-target effects may appear at higher concentrations.
 - Use a structurally unrelated NaV1.7 inhibitor: If a different selective NaV1.7 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
 - Use a negative control compound: If available, use a structurally similar but inactive analog of **DS-1971a**. This can help confirm that the observed effect is due to the specific pharmacophore of **DS-1971a**.

- Perform a target knockdown/knockout experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NaV1.7 expression. If the phenotype disappears, it is likely mediated by NaV1.7.
- Possible Cause 2: Activity of a **DS-1971a** metabolite. Your experimental system (e.g., primary cells, liver S9 fractions) may be metabolizing **DS-1971a** into active metabolites like M1.
 - Troubleshooting Steps:
 - Characterize metabolism in your system: Use LC-MS to determine if **DS-1971a** is being metabolized in your cell culture conditions.
 - Inhibit relevant metabolic enzymes: If your cells express CYP2C8, consider using a selective CYP2C8 inhibitor to see if this alters the observed phenotype.
 - Directly test known metabolites: If you can synthesize or obtain the M1 metabolite, test it directly in your assay to see if it recapitulates the unexpected phenotype.

Issue 2: Results from my in vivo animal model do not translate to my experiments using human cells.

- Possible Cause: Species differences in metabolism. As noted, there are significant differences in how mice, monkeys, and humans metabolize **DS-1971a**.^[3] Animal models may have very low levels of the human-disproportionate metabolite M1.^[5]
 - Troubleshooting Steps:
 - Analyze metabolite profiles: If technically feasible, measure the plasma concentrations of **DS-1971a** and its major metabolites (M1, M2, M4, M11) in your animal model and compare them to known human data.
 - Use humanized models: For critical experiments, consider using chimeric mice with humanized livers, which can produce a metabolite profile more similar to humans.^[6]
 - Directly test the M1 metabolite in human cells: This can help to de-risk findings from animal models by assessing the potential contribution of this key human metabolite.

Data Summary

Table 1: Selectivity and Metabolism Profile of **DS-1971a**

Feature	Description	Reference(s)
Primary Target	Voltage-gated sodium channel NaV1.7	[1]
Reported Selectivity	Highly potent and selective for NaV1.7	[1][2]
Metabolizing Enzymes	Aldehyde Oxidase (AO) and Cytochrome P450s (CYPs)	[3]
Key Human Metabolite	M1 (monoxidized metabolite)	[2][4]
Enzyme for M1 Formation	CYP2C8	[4]
Metabolite Status	M1 is a human-disproportionate metabolite	[4][5]

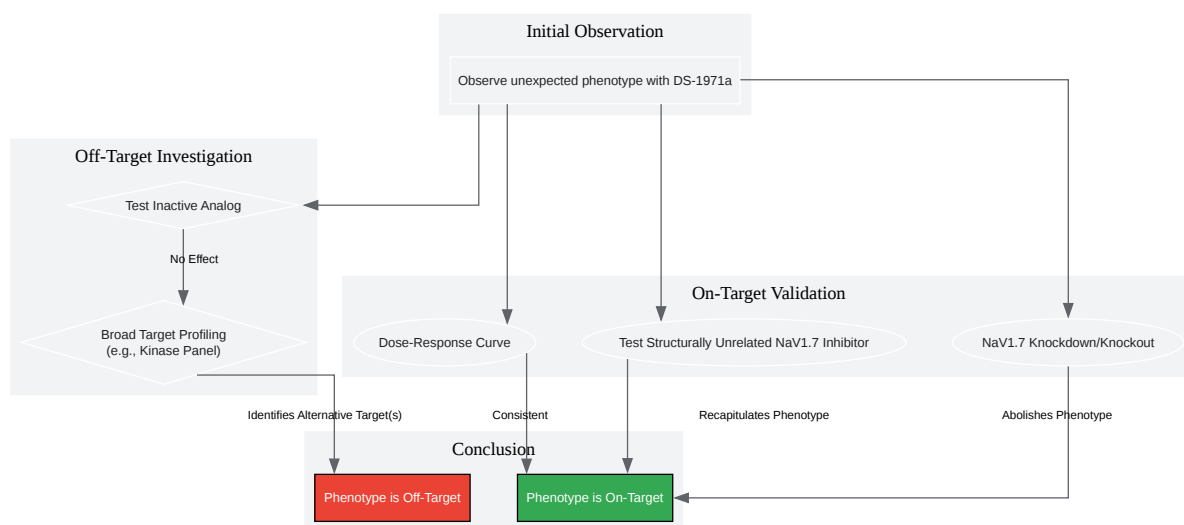
Table 2: Major Metabolites of **DS-1971a** Across Species

Species	Major Metabolite(s) in Plasma	Reference(s)
Human	M1	[2][4]
Mouse	M4 (monoxide at the pyrimidine ring)	[3]
Monkey	M2 (monoxide at the cyclohexane ring) and M11 (demethylated pyrazole)	[3]

Experimental Protocols

Protocol 1: General Workflow for Investigating a Potential Off-Target Effect

This protocol outlines a general approach to determining if an observed experimental result is due to an on-target or off-target effect of an inhibitor.

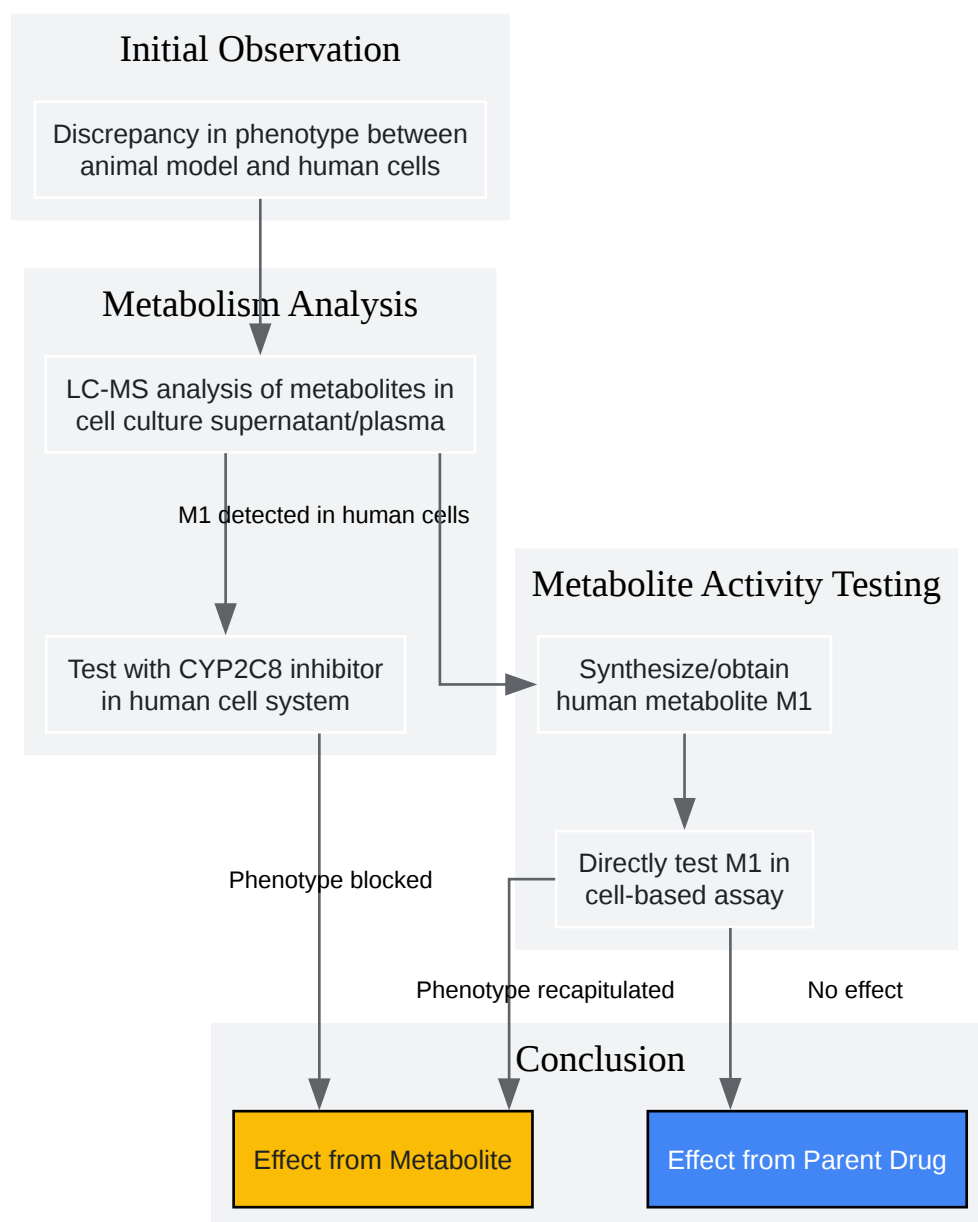


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Caption: Workflow for differentiating on- and off-target effects.

Protocol 2: Investigating the Role of Metabolism in Observed Effects

This protocol provides a workflow for assessing the contribution of **DS-1971a** metabolites to an observed phenotype, particularly when discrepancies are seen between species or cell types.



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Caption: Workflow to assess the role of drug metabolism.

Signaling Pathway Considerations

Diagram 1: Simplified NaV1.7 Signaling and Potential Off-Target Interferences

This diagram illustrates the primary action of **DS-1971a** on NaV1.7 in a nociceptive neuron and indicates points where off-target effects could theoretically interfere with cellular signaling.



Caption: DS-1971a action and potential off-target points.

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- 2. researchgate.net [researchgate.net]
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